N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoquinoline-1-carboxamide
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Overview
Description
The compound “N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoquinoline-1-carboxamide” is a complex organic molecule that contains several distinct functional groups, including a thieno[3,2-d]pyrimidin-4-one moiety and an isoquinoline moiety . These types of structures are often found in pharmaceutical compounds and could potentially exhibit a variety of biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thieno[3,2-d]pyrimidin-4-one ring system attached to an isoquinoline ring via an ethyl linker . The exact three-dimensional structure would depend on the specific stereochemistry of the compound, which is not indicated in the name.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thieno[3,2-d]pyrimidin-4-one and isoquinoline moieties. These functional groups could potentially undergo a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thieno[3,2-d]pyrimidin-4-one and isoquinoline moieties could potentially affect its solubility, stability, and reactivity .Mechanism of Action
Target of Action
Similar compounds have been found to interact with gonadotropin-releasing hormone receptors (gnrhrs) on gonadotrophs and somatotrophs .
Biochemical Pathways
Similar compounds have been found to affect the release of luteinizing hormone (lh) and growth hormone (gh) from pituitary cells .
Result of Action
Similar compounds have been found to stimulate the release of lh and gh from pituitary cells .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]isoquinoline-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S/c23-17(15-13-4-2-1-3-12(13)5-7-19-15)20-8-9-22-11-21-14-6-10-25-16(14)18(22)24/h1-7,10-11H,8-9H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRHXUVAGKSXFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C(=O)NCCN3C=NC4=C(C3=O)SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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